molecular formula C3H5N5O B1586846 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide CAS No. 21732-98-9

1H-[1,2,4]Triazole-3-carboxylic acid hydrazide

Cat. No.: B1586846
CAS No.: 21732-98-9
M. Wt: 127.11 g/mol
InChI Key: BKTBECSWYCHYID-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carbohydrazide is a heterocyclic compound that features a triazole ring fused with a carbohydrazide group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .

Industrial Production Methods: Industrial production of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives .

Scientific Research Applications

Medicinal Applications

The medicinal properties of 1H-[1,2,4]triazole derivatives have been extensively studied, highlighting their potential as therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the anticancer effects of triazole derivatives. For instance, a series of compounds derived from 1H-[1,2,4]triazole-3-carboxylic acid hydrazide has shown promising results against various cancer cell lines. A study evaluated the anticancer activity of synthesized hydrazide derivatives against prostate cancer cell lines (PC-3, DU-145, and LNCaP), revealing moderate to significant cytotoxic effects compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound APC-36.2
Compound BDU-14527.3
Compound CLNCaP43.4

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has also been documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular integrity .

Antiviral and Antifungal Activities

Triazoles are known for their antiviral and antifungal properties. They inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. This makes them valuable in treating infections caused by fungi such as Candida species and Aspergillus .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Various modifications to the triazole ring and hydrazide moiety can enhance biological activity.

Key Findings:

  • Substituents on the triazole ring significantly influence anticancer activity.
  • The presence of electron-donating groups enhances potency against specific cancer cell lines.
  • Hybrid compounds combining triazoles with other pharmacophores show improved efficacy and selectivity .

Applications in Material Science

Beyond medicinal chemistry, 1H-[1,2,4]triazole derivatives have applications in material science.

Corrosion Inhibition

Triazoles are used as corrosion inhibitors for metals due to their ability to form stable complexes with metal ions. This property is particularly beneficial in protecting steel and other alloys from corrosion in various environments .

Polymer Science

Triazole compounds are incorporated into polymers to enhance mechanical properties and thermal stability. Their ability to form hydrogen bonds contributes to improved material performance .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Anticancer Screening
    A comprehensive screening of synthesized triazole-hydrazide hybrids revealed that certain modifications led to compounds with IC50 values significantly lower than established chemotherapeutics, indicating potential for development into new cancer therapies .
  • Case Study 2: Corrosion Resistance
    Research demonstrated that adding triazole derivatives to coatings significantly reduced corrosion rates in steel exposed to saline environments, showcasing their utility in industrial applications .

Mechanism of Action

The mechanism of action of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can disrupt the cell wall synthesis of bacteria, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole-5-carbohydrazide is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

1H-[1,2,4]Triazole-3-carboxylic acid hydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of hydrazine with appropriate carboxylic acid derivatives under acidic conditions. The structural characterization is often confirmed using techniques such as NMR and IR spectroscopy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

In a study evaluating a series of triazole derivatives, it was found that compounds containing the triazole moiety exhibited selective growth inhibition against Bcl-2-expressing human cancer cell lines with sub-micromolar IC50 values .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Hydrazide derivatives have been reported to possess potent antibacterial properties, making them promising candidates for the development of new antibiotics .

Antifungal Activity

The antifungal efficacy of this compound has also been documented. Studies show that it exhibits activity against several fungal pathogens.

Fungal Strain MIC (µg/mL) Reference
Candida parapsilosis4
Aspergillus niger8

The compound's triazole structure is crucial for its antifungal activity, as it interferes with ergosterol biosynthesis in fungal cells .

Case Studies

Several case studies have demonstrated the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer treated with a triazole derivative showed a significant reduction in tumor size after six months of therapy .
  • Antimicrobial Resistance Study : In a study focusing on antibiotic resistance, triazole derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential role in combating resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in cell proliferation and metabolism.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Fungal Cell Membranes : By interfering with ergosterol synthesis, it compromises the integrity of fungal cell membranes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1H-[1,2,4]triazole-3-carboxylic acid hydrazide from carboxylic acid precursors?

  • Answer : The synthesis typically involves acylation of hydrazine derivatives with reactive carboxylic acid derivatives (e.g., acyl halides, anhydrides) under controlled conditions. For example, ethyl 2-chloro-2-oxoacetate or malonic acid imidazolides can react with 4-hydrazinoquinazoline in dioxane at 0–5 °C with triethylamine as a base, yielding hydrazides . Solvent-free fusion of substituted phenylacetic acids with thiocarbohydrazide at 413 K for 1 hour is another method for triazole derivatives .

Q. How are hydrazide intermediates characterized to confirm structural integrity?

  • Answer : Post-synthesis characterization relies on TLC for reaction monitoring, followed by spectral analysis (e.g., NMR, IR) and recrystallization. For instance, hydrazides derived from 6-chloropyridin-3-yl acetic acid were confirmed via spectral data and elemental analysis . Cyclized products like 1,3,4-thiadiazoles are validated using acidic/basic cyclization conditions and physical data .

Q. What reagents are critical for preventing intramolecular cyclization during hydrazide synthesis?

  • Answer : To avoid unwanted cyclization (e.g., formation of cyclic esters), reactions should be conducted at low temperatures (0–5 °C) with mild bases like triethylamine. Evidence shows that cooling and using less reactive acylating agents (e.g., imidazolides) minimize side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in acylation steps?

  • Answer : Key variables include temperature, catalyst, and solvent. For example, acylation with acyl halides requires 0–5 °C and triethylamine, while imidazolide reactions proceed efficiently at 80 °C in dioxane . Catalytic glacial acetic acid enhances amidation efficiency by increasing NH₂ group nucleophilicity in 1,2,3-triazole carbohydrazides .

Q. What mechanistic insights explain the role of catalytic additives in cyclization reactions?

  • Answer : Glacial acetic acid acts as a proton donor, facilitating nucleophilic attack during amidation. Its absence slows reactions due to reduced NH₂ reactivity in triazole derivatives . Similarly, sodium acetate in acetic acid mediates cyclization via acid-catalyzed dehydration .

Q. How do substituents on hydrazine derivatives influence the functionalization of this compound?

  • Answer : Bulky substituents (e.g., phenyl groups) require prolonged heating or stronger bases. For instance, phenylhydrazine reacts with 3-cyanomethyl-4-amino-1,2,4-triazine in refluxing dioxane, while hydrazine hydrate achieves similar results at lower temperatures . Steric effects also dictate the choice of acylating agents .

Q. What strategies enable the synthesis of triazole-thiadiazole hybrids from hydrazide precursors?

  • Answer : Hydrazides react with CS₂ in KOH to form 5-mercapto-1,3,4-oxadiazoles, which are further treated with hydrazine hydrate or thiocarbohydrazide to yield triazole-thiadiazoles . Alternatively, α-bromo acetophenone can introduce phenyl-thiadiazine moieties .

Q. How are computational methods (e.g., DFT) applied to study the electronic properties of triazole-carbohydrazide derivatives?

  • Answer : DFT calculations predict molecular geometry, charge distribution, and reactivity. For example, pyrazole-triazole hybrids were analyzed for HOMO-LUMO gaps to assess stability and interaction with biological targets .

Q. Methodological and Analytical Considerations

Q. What solvent-free approaches are effective for synthesizing 1,2,4-triazole derivatives?

  • Answer : Fusion of carboxylic acid hydrazides with thiocarbohydrazide at 413 K for 1 hour under solvent-free conditions yields triazoles with minimal byproducts . This method reduces environmental impact and simplifies purification.

Q. How can potassium acyldithiocarbazates be prepared for further functionalization?

  • Answer : React acid hydrazides with CS₂ in ethanolic KOH to form potassium acyldithiocarbazates, which serve as intermediates for mercapto-triazole derivatives .

Q. What analytical techniques are critical for resolving contradictory data in cyclization reactions?

  • Answer : Combined use of HPLC, FTIR, and NMR helps identify regioisomers or byproducts. For example, conflicting cyclization outcomes (e.g., triazole vs. thiadiazole formation) were resolved via spectral comparison and reaction condition optimization .

Biological and Application-Focused Questions

Q. How is the antimicrobial activity of triazole-carbohydrazide derivatives evaluated?

  • Answer : Compounds are tested against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar diffusion or microdilution assays. Structure-activity relationships (SARs) are established by varying substituents (e.g., alkyl, aryl) and measuring MIC values .

Q. What in vitro models are used to assess antitumor potential of triazole-hydrazide hybrids?

  • Answer : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HepG2, MCF-7) identify lead compounds. Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) often show enhanced activity due to increased membrane permeability .

Properties

IUPAC Name

1H-1,2,4-triazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-7-3(9)2-5-1-6-8-2/h1H,4H2,(H,7,9)(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTBECSWYCHYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375286
Record name 1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21732-98-9
Record name 1H-1,2,4-Triazole-5-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21732-98-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-triazole-5-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21732-98-9
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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